molecular formula C22H22N2O6S2 B2799618 ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate CAS No. 1251586-22-7

ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate

Cat. No.: B2799618
CAS No.: 1251586-22-7
M. Wt: 474.55
InChI Key: GIMKGMPIGOTLBW-UHFFFAOYSA-N
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Description

ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group suggests potential as an enzyme inhibitor.

    Medicine: It may have applications in drug development, particularly for conditions where sulfonamide-based drugs are effective.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate would depend on its specific application. For example, if used as an enzyme inhibitor, the sulfonamide group could mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction. The thiophene ring could also interact with specific molecular targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate is unique due to its combination of a thiophene ring, a sulfonamide group, and a benzoate ester

Properties

IUPAC Name

ethyl 3-[[3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-4-30-22(26)15-6-5-7-16(14-15)23-21(25)20-19(12-13-31-20)32(27,28)24(2)17-8-10-18(29-3)11-9-17/h5-14H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMKGMPIGOTLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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